molecular formula C23H26N6O4S B10883899 ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Cat. No.: B10883899
M. Wt: 482.6 g/mol
InChI Key: ZECIYULHYNZKAW-UHFFFAOYSA-N
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Description

: The compound “ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate” belongs to a class of heterocyclic compounds. It contains a fused ring system with a triazine and indole moiety. Let’s explore its synthesis, properties, and applications.

  • Preparation Methods

    : The synthetic route for this compound involves several steps. First, 2-methyl (ethyl)aniline undergoes the Sandmeyer reaction to yield 7-methyl (ethyl) isatins. These isatins are then brominated using N-bromosuccinimide (NBS) to obtain 5-bromo-7-methyl (ethyl) isatins. Further alkylation at the nitrogen atom leads to 1-alkylation-7-methyl (ethyl) isatins. Finally, condensation with thiosemicarbazide produces the desired 5H-[1,2,4]triazine[5,6-b]indole-3-thiol derivatives.

  • Chemical Reactions Analysis

    : The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions will depend on the specific functional groups present in the molecule.

  • Scientific Research Applications

    : This compound has potential applications in medicinal chemistry, particularly as an iron chelator for cancer therapy. Its unique structure and binding affinity for ferrous ions make it valuable for further investigation.

  • Mechanism of Action

    : The compound likely exerts its effects through iron chelation, disrupting iron-dependent processes in cancer cells. Further studies are needed to elucidate the exact molecular targets and pathways involved.

  • Comparison with Similar Compounds

    : Similar compounds may include other iron chelators or heterocyclic derivatives. Highlighting its uniqueness will require a detailed comparison with known analogs.

    Properties

    Molecular Formula

    C23H26N6O4S

    Molecular Weight

    482.6 g/mol

    IUPAC Name

    ethyl 6-[5-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazol-4-yl]-6-oxohexanoate

    InChI

    InChI=1S/C23H26N6O4S/c1-3-29-16-10-6-5-9-14(16)19-21(29)26-23(28-27-19)34-13-15-20(25-22(32)24-15)17(30)11-7-8-12-18(31)33-4-2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H2,24,25,32)

    InChI Key

    ZECIYULHYNZKAW-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(NC(=O)N4)C(=O)CCCCC(=O)OCC

    Origin of Product

    United States

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